molecular formula C8H5BrClO2- B13655034 2-Bromo-4-chlorophenylacetate

2-Bromo-4-chlorophenylacetate

Cat. No.: B13655034
M. Wt: 248.48 g/mol
InChI Key: BWAQWLHENYXBOQ-UHFFFAOYSA-M
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Description

2-Bromo-4-chlorophenylacetate is an organic compound with the molecular formula C8H6BrClO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 4 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-chlorophenylacetate can be synthesized through several methods. One common approach involves the bromination of 4-chlorophenylacetate. The reaction typically uses bromine or a brominating agent such as pyridine hydrobromide perbromide in the presence of a solvent like acetic acid. The reaction is carried out at elevated temperatures to ensure complete bromination .

Another method involves the Suzuki–Miyaura coupling reaction, where 4-chlorophenylboronic acid is coupled with a brominated phenylacetate derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination reactions using automated reactors. The process involves precise control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chlorophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-chlorophenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-4-chlorophenylacetate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the phenyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

Molecular Formula

C8H5BrClO2-

Molecular Weight

248.48 g/mol

IUPAC Name

2-(2-bromo-4-chlorophenyl)acetate

InChI

InChI=1S/C8H6BrClO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12)/p-1

InChI Key

BWAQWLHENYXBOQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)CC(=O)[O-]

Origin of Product

United States

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